molecular formula C19H17FN2O3 B2622217 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953208-44-1

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Numéro de catalogue B2622217
Numéro CAS: 953208-44-1
Poids moléculaire: 340.354
Clé InChI: INWNKWLPAWAUEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has been extensively researched due to its potential therapeutic properties. This compound is also known as FMI-41 and is classified as an isoxazole-based inhibitor.

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide involves the inhibition of the protein-protein interaction between the bromodomain of BRD4 and acetylated lysine residues. This interaction is essential for the transcriptional activation of various genes involved in the progression of cancer. By inhibiting this interaction, FMI-41 prevents the activation of these genes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide have been extensively studied. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. FMI-41 has also been found to reduce the expression of various genes involved in the progression of cancer, including c-Myc, Bcl-2, and Cyclin D1.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide in lab experiments include its high potency and specificity for the bromodomain of BRD4. However, the limitations of using this compound include its complex synthesis method and the need for high-purity samples for accurate results.

Orientations Futures

There are several future directions for the research on 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide. One of the directions is to investigate the potential of FMI-41 as a therapeutic agent for various cancers. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the development of more efficient synthesis methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound that has shown promising results in the inhibition of cancer cell growth and induction of apoptosis. Its high potency and specificity for the bromodomain of BRD4 make it a potential therapeutic agent for various cancers. Further research is needed to explore the full potential of this compound and its future applications in cancer treatment.

Méthodes De Synthèse

The synthesis of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex process that involves multiple steps. The first step involves the synthesis of 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid, which is then reacted with 4-fluoroaniline to obtain the intermediate product. The final product is obtained by reacting the intermediate product with N-(tert-butoxycarbonyl)-L-valine methyl ester and then deprotecting it with trifluoroacetic acid. The purity of the final product is confirmed using high-performance liquid chromatography.

Applications De Recherche Scientifique

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the protein-protein interaction between the bromodomain of BRD4 and acetylated lysine residues. This interaction is known to play a crucial role in the progression of various cancers, including leukemia and lymphoma. FMI-41 has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWNKWLPAWAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.